(R)-4,5-Dehydro Pregabalin can be synthesized from various starting materials in laboratory settings. It has gained attention for its potential applications in pharmacology due to its structural similarity to Pregabalin, which enhances its therapeutic profile. The compound has a CAS number of 1101167-84-3 and is also known by other names such as 3-(aminomethyl)-5-methylhex-4-enoic acid.
The synthesis of (R)-4,5-Dehydro Pregabalin can be achieved through several methods, with notable techniques including:
These methods highlight the versatility in synthesizing this compound while emphasizing the importance of reaction conditions in achieving high yields.
The molecular formula for (R)-4,5-Dehydro Pregabalin is , with a molecular weight of approximately 157.21 g/mol. Key features of its molecular structure include:
Molecular modeling studies indicate that the spatial arrangement of these functional groups plays a significant role in its pharmacological activity.
(R)-4,5-Dehydro Pregabalin participates in various chemical reactions typical for alkenes and amino acids:
These reactions are essential for developing derivatives that may exhibit enhanced therapeutic effects or reduced side effects.
The mechanism of action for (R)-4,5-Dehydro Pregabalin is similar to that of Pregabalin, primarily involving modulation of calcium channels:
Research indicates that variations in the molecular structure can influence binding affinity and efficacy at these targets.
Key physical and chemical properties of (R)-4,5-Dehydro Pregabalin include:
These properties are crucial for determining formulation strategies and potential delivery methods.
(R)-4,5-Dehydro Pregabalin has several scientific applications:
The emergence of (R)-4,5-Dehydro Pregabalin as a recognized impurity is intrinsically linked to the developmental history of pregabalin itself. During the optimization of synthetic routes for pregabalin (Lyrica®), researchers identified several unsaturated byproducts arising from dehydration side reactions. The racemic variant (rac-4,5-Dehydro Pregabalin, CAS: 216576-74-8) was initially characterized during early process development in the 1990s as chemists worked to establish robust synthetic protocols [7].
This impurity specifically originates from multiple critical junctures in pregabalin synthesis:
The enantiomeric (R)-form gained specific attention following the establishment of pregabalin's stereospecific pharmacology, which necessitated stringent control over all chiral impurities. Identification milestones correlate directly with advances in analytical chiral separation technologies capable of resolving closely related stereoisomers at low concentrations [4] [6].
Table 1: Key Historical Milestones in (R)-4,5-Dehydro Pregabalin Characterization
Timeframe | Development Context | Analytical Advancements | Significance |
---|---|---|---|
Early 1990s | Pregabalin route scouting | GC-MS, HPLC-UV | Initial detection of unsaturated byproducts in racemic mixtures |
Late 1990s | Process optimization for enantiopure API | Chiral HPLC, LC-MS | Differentiation of (R) and (S) stereoisomers of dehydro impurities |
2000s | Regulatory filing support | Chiral SFC, UHPLC-MS/MS | Quantification at <0.1% levels; ICH Q3A compliance |
2010s-Present | Generic API manufacturing | QbD-based impurity control strategies | Pharmacopeial standards development |
(R)-4,5-Dehydro Pregabalin exhibits a close structural relationship to pregabalin, differing solely in the presence of a double bond between C4 and C5 in the hexanoic acid chain, while retaining the chiral aminomethyl group at C3. This molecular modification creates a rigid, planar segment that profoundly alters its three-dimensional conformation compared to the flexible, saturated backbone of pregabalin. The compound's systematic IUPAC name is (R)-3-(Aminomethyl)-5-methylhex-4-enoic acid, with molecular formula C₈H₁₅NO₂ (molecular weight: 157.21 g/mol) [2] [4] [6].
The stereochemical integrity at the C3 position remains a critical aspect, as the (R)-configuration represents the enantiomeric counterpart to pregabalin's therapeutically essential (S)-configuration. While pregabalin exerts its pharmacological activity through specific, high-affinity binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, the structural alterations in (R)-4,5-Dehydro Pregabalin preclude meaningful binding:
Consequently, this impurity possesses no intrinsic therapeutic activity related to pregabalin's approved indications (neuropathic pain, epilepsy, anxiety disorders). Its significance lies purely in its potential to compromise API purity rather than direct pharmacological interference. The compound's physicochemical properties, including solubility in methanol and DMSO, and storage requirements (2-8°C), are documented for analytical reference purposes [3] [4] [6].
Table 2: Molecular Comparison of (R)-4,5-Dehydro Pregabalin and Pregabalin
Molecular Property | (R)-4,5-Dehydro Pregabalin | Pregabalin ((S)-Enantiomer) | Structural Impact |
---|---|---|---|
Systematic Name | (R)-3-(Aminomethyl)-5-methylhex-4-enoic acid | (S)-3-(Aminomethyl)-5-methylhexanoic acid | Nomenclature differentiation |
CAS Registry | 1101167-84-3 | 148553-50-8 | Unique identifier |
Molecular Formula | C₈H₁₅NO₂ | C₈H₁₇NO₂ | Unsaturation degree |
Molecular Weight | 157.21 g/mol | 159.23 g/mol | 2 Da difference (H₂ loss) |
Key Structural Feature | C4-C5 double bond | Fully saturated alkyl chain | Planarity vs. flexibility |
Stereocenter | (R)-configuration at C3 | (S)-configuration at C3 | Mirror-image chirality |
Pharmacophoric Alignment | Misaligned aminomethyl/carboxyl | Optimal spatial orientation | Loss of target engagement |
The presence of (R)-4,5-Dehydro Pregabalin in pregabalin API is subject to strict regulatory oversight guided by ICH Q3A(R2) guidelines concerning impurities in new drug substances. As a "qualified impurity" with established analytical detection methods, its control is integral to Good Manufacturing Practice (GMP) compliance. Regulatory specifications typically mandate control at or below 0.15% threshold based on the maximum daily dose of pregabalin (600 mg/day), placing it in the reporting threshold category of ≤0.05%, identification threshold of ≤0.10%, and qualification threshold of ≤0.15% [6] [7].
Pharmaceutical manufacturers must implement robust analytical controls throughout the synthesis:
The pharmacopeial standards are evolving to include this impurity explicitly. Current analytical control strategies typically employ chiral reversed-phase HPLC or UHPLC methods, often using stationary phases like derivatized cellulose or amylose, with detection limits capable of quantifying the impurity at 0.01% relative to pregabalin. For generic API manufacturers filing Abbreviated New Drug Applications (ANDAs), comprehensive method validation data for (R)-4,5-Dehydro Pregabalin quantification—including specificity, accuracy, precision, and robustness—is a regulatory requirement [3] [6] [7].
Stability studies must also demonstrate that this impurity does not increase beyond qualified levels throughout the API's shelf-life under recommended storage conditions, confirming that it arises primarily from synthesis rather than post-manufacturing degradation. Documentation packages for regulatory submissions must include:
Table 3: Regulatory Control Thresholds and Analytical Requirements
Regulatory Aspect | Requirement | Analytical Methodology | Documentation |
---|---|---|---|
Reporting Threshold | ≤0.05% | Chiral HPLC/UV (220 nm) | Batch analysis data (min 3 batches) |
Identification Threshold | ≤0.10% | LC-MS/MS confirmation | Reference standard characterization (CoA) |
Qualification Threshold | ≤0.15% | Validated stability-indicating methods | Toxicological rationale (ICH Q3A) |
Specification Limit | Typically 0.10-0.15% | Pharmacopeial methods (where applicable) | Regulatory filing (ANDA/NDA) |
Stability Monitoring | NMT 0.15% over shelf-life | Forced degradation studies | Stability protocols and reports |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: